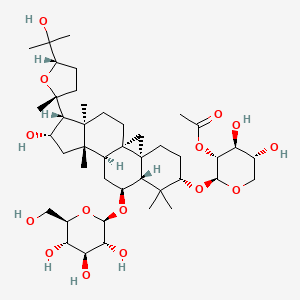

Astragaloside II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Astragaloside II is a triterpenoid saponin primarily derived from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Astragaloside II can be isolated from the ethyl acetate extract of Astragalus membranaceus using high-speed countercurrent chromatography with a two-step two-phase solvent system of ethyl acetate-2-propanol-water (5:1:5, 50:50:1) . The isolation process involves thin-layer chromatography-tandem mass spectrometry for identification .

Industrial Production Methods: Industrial production of astragalosides, including this compound, often involves the cultivation of Astragalus membranaceus hairy roots. These roots are generated through the genetic transformation of Agrobacterium rhizogenes, providing a stable and efficient method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Astragaloside II undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Astragaloside II has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of saponins and their chemical properties.

Biology: Investigated for its role in modulating immune responses and enhancing T cell activation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, inflammatory bowel disease, and immunosuppressive diseases

Mechanism of Action

Astragaloside II exerts its effects through several molecular mechanisms:

Immunomodulation: Enhances T cell activation by regulating the activity of CD45 protein tyrosine phosphatase, leading to increased secretion of interleukin-2 and interferon-gamma.

Anti-inflammatory: Promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR pathway.

Anti-cancer: Sensitizes cancer cells to chemotherapeutic agents by inhibiting autophagy and inducing apoptosis.

Comparison with Similar Compounds

Astragaloside II is one of several astragalosides found in Astragalus membranaceus. Similar compounds include:

- Astragaloside I

- Astragaloside III

- Astragaloside IV

Comparison:

- Astragaloside I: Similar immunomodulatory effects but differs in its specific molecular targets.

- Astragaloside III: Known for its anti-cancer properties, particularly in non-small cell lung cancer .

- Astragaloside IV: Exhibits strong antioxidant and anti-inflammatory activities .

This compound is unique in its ability to modulate multiple pathways, making it a versatile compound for various therapeutic applications.

Biological Activity

Astragaloside II (AS-II) is a cycloartane-type triterpene glycoside derived from the roots of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. This compound has garnered significant attention due to its various biological activities, including immunomodulatory effects, anticancer properties, and potential benefits in wound healing and tissue repair. This article synthesizes current research findings on the biological activity of AS-II, supported by data tables and case studies.

Immunomodulatory Effects

AS-II has been shown to enhance T cell activation and proliferation. A study demonstrated that treatment with AS-II significantly increased the proliferation of primary splenocytes in response to stimulation by concanavalin A (ConA), alloantigen, or anti-CD3 antibodies. Specifically, AS-II at concentrations of 10 and 30 nmol/L enhanced IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet, and increased the expression of activation markers CD25 and CD69 on CD4+ T cells. These effects were linked to the regulation of CD45 protein tyrosine phosphatase activity, which is crucial for T cell receptor signaling .

Table 1: Effects of AS-II on T Cell Activation

| Concentration (nmol/L) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) | CD25 Expression (%) | CD69 Expression (%) |

|---|---|---|---|---|

| Control | 50 | 100 | 10 | 15 |

| 10 | 150 | 300 | 25 | 30 |

| 30 | 200 | 400 | 40 | 50 |

Anticancer Properties

Recent studies have highlighted the potential of AS-II in enhancing the sensitivity of cancer cells to chemotherapy. A notable investigation found that AS-II inhibited cell growth and promoted apoptosis in cisplatin-resistant ovarian cancer cells both in vitro and in vivo. The mechanism involved downregulation of multidrug resistance-related proteins such as MDR1, Cyclin D1, and PCNA, which are critical for cell cycle regulation and drug resistance .

Case Study: Ovarian Cancer Cell Line Sensitivity

A study conducted on DDP-resistant ovarian cancer cell lines treated with AS-II showed:

- Inhibition of Cell Growth : Significant reduction in cell viability was observed.

- Induction of Apoptosis : Increased expression of apoptosis markers such as caspase-3 and caspase-9 was noted.

- Cell Cycle Arrest : Downregulation of Cyclin D1 led to cell cycle arrest at the G1 phase.

Wound Healing and Intestinal Repair

AS-II has also been investigated for its role in promoting intestinal epithelial repair. In a study using human Caco-2 cells, AS-II treatment enhanced wound closure and increased L-arginine uptake, which is vital for protein synthesis and cellular repair mechanisms. The activation of the mTOR signaling pathway was identified as a key mechanism through which AS-II exerts its effects .

Table 2: Effects of AS-II on Wound Healing Parameters

| Treatment (μM) | Wound Closure (%) | L-Arginine Uptake (pmol/mg protein/min) | mTOR Activation (p-S6K fold increase) |

|---|---|---|---|

| Control | 40 | 50 | 1.0 |

| 0.1 | 80 | 108 | 1.44 |

| 1 | 70 | 90 | 1.2 |

Properties

CAS No. |

91739-01-4 |

|---|---|

Molecular Formula |

C43H70O15 |

Molecular Weight |

827.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1 |

InChI Key |

AYWNHWGQTMCQIV-PZTXECKBSA-N |

SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O |

Canonical SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Synonyms |

astragaloside II |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.